Pomarose

Description

Structure

3D Structure

Properties

CAS No. |

357650-26-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one |

InChI |

InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9- |

InChI Key |

QWRGOHMKGNCVAC-KQHSAVHASA-N |

Isomeric SMILES |

C/C=C/C(=O)/C(=C(/C)\C(C)C)/C |

Canonical SMILES |

CC=CC(=O)C(=C(C)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pomarose: A Technical Guide to a Unique Fruity-Rose Odorant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose is a synthetic, high-impact odorant, patented by Givaudan, valued for its potent fruity-rose aroma with nuances of apple, plum, and raisin. Chemically classified as a double-unsaturated ketone, its official IUPAC name is (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for a scientific audience. While this compound is primarily utilized in the fragrance industry, this paper aims to consolidate its known chemical data to support further research and potential applications.

Chemical Structure and Properties

The olfactory character of this compound is almost entirely attributed to the (2E,5Z)-stereoisomer. In the presence of trace amounts of acid, particularly when stored in glass containers, the (2E,5Z) and (2E,5E) isomers can equilibrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | [1] |

| CAS Number | 357650-26-1 | |

| Molecular Formula | C₁₁H₁₈O | [1] |

| Molecular Weight | 166.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 236.2 °C (at 760 mm Hg) | |

| Density | 0.855 g/cm³ | |

| Vapor Pressure | 0.048 mmHg at 25 °C (estimated) | |

| Flash Point | 89.4 °C (193 °F) (estimated) | |

| Solubility | Soluble in alcohol; Insoluble in water | |

| Odor Threshold | 0.5 ng/L in air |

Synthesis

The synthesis of this compound was a result of structural curiosity during the investigation of an unknown trace component with a damascone-like odor in a complex reaction mixture. The developed synthesis involves a two-step process.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound proceeds via a Boron trifluoride-catalyzed addition followed by a Grignard reaction.

Step 1: Boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne.

-

Reactants: Methyl isopropyl ketone, 1-ethoxyprop-1-yne

-

Catalyst: Boron trifluoride (BF₃)

-

Product: Ethyl 2,3,4-trimethylpent-2-enoate

Detailed experimental conditions, including solvent, temperature, and reaction time, are proprietary and not publicly available.

Step 2: Grignard reaction with propen-1-ylmagnesium bromide.

-

Reactant: Ethyl 2,3,4-trimethylpent-2-enoate

-

Reagent: Propen-1-ylmagnesium bromide

-

Key Process: In situ enolization

-

Final Product: (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (this compound)

Specifics of the Grignard reaction conditions and the work-up procedure to isolate the final product are not detailed in publicly accessible literature.

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (Pomarose)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, a potent fragrance ingredient known by its trade name Pomarose. This document outlines the synthetic pathway, experimental protocols, and relevant data for the preparation of this compound, intended for an audience with a background in organic chemistry.

Introduction

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one is a synthetic ketone that does not occur in nature and is highly valued in the fragrance industry for its powerful and complex fruity-rose scent profile. Patented by Givaudan, this molecule, often referred to as this compound, is a key component in various commercial perfumes. This guide details the chemical synthesis of this intriguing molecule, providing a foundation for its laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate. This is followed by a Grignard reaction to introduce the propenyl group and form the target dienone.

Caption: Synthetic route to (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.

Experimental Protocols

Step 1: Synthesis of Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate

The synthesis of the intermediate ester is carried out via a boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. The procedure follows the methodology described by H. Vieregge, et al.

Materials:

-

Methyl isopropyl ketone

-

1-Ethoxyprop-1-yne

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Sodium chloride

Procedure:

-

A solution of methyl isopropyl ketone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

Boron trifluoride etherate is added dropwise to the stirred solution.

-

A solution of 1-ethoxyprop-1-yne in anhydrous diethyl ether is then added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate.

Step 2: Synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one

The final product is obtained through a Grignard reaction between the synthesized ester and propen-1-ylmagnesium bromide.[1]

Materials:

-

Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate

-

1-Bromopropene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, magnesium turnings and a crystal of iodine are placed.

-

A solution of 1-bromopropene in anhydrous THF is prepared. A small amount is added to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining 1-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (propen-1-ylmagnesium bromide).

-

The Grignard solution is cooled to 0 °C.

-

A solution of ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate | C₁₀H₁₈O₂ | 170.25 | Not specified |

| (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | C₁₁H₁₈O | 166.26 | Not specified |

Spectroscopic Data for (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one:

-

¹H NMR: (Data to be obtained from experimental results)

-

¹³C NMR: (Data to be obtained from experimental results)

-

IR (cm⁻¹): (Data to be obtained from experimental results, expected strong C=O stretch around 1650-1680 cm⁻¹)

-

Mass Spectrometry (m/z): (Data to be obtained from experimental results, expected M⁺ at 166.13)

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, as detailed in this guide, provides a viable route for its preparation in a laboratory setting. The two-step sequence, involving the formation of a key ester intermediate followed by a Grignard reaction, offers a convergent approach to this valuable fragrance molecule. Careful execution of the described experimental protocols is crucial for achieving a successful outcome. Further research could focus on optimizing reaction conditions to improve yields and stereoselectivity, as well as exploring alternative synthetic strategies.

References

Pomarose: A Technical Guide to a Captive Fragrance Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose is a powerful, captive aroma molecule developed and patented by Givaudan, a leading company in the flavor and fragrance industry.[1][2] It is a synthetic, double-unsaturated ketone that does not occur in nature and is prized for its unique and potent fruity-rose scent profile.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and sensory characteristics of this compound, intended for an audience of researchers, scientists, and professionals in drug development and fragrance science.

Discovery and History

The discovery of this compound was a result of serendipity during the investigation of damascone-like odorants.[1] Researchers at Givaudan, led by Philip Kraft, were analyzing the nuclear magnetic resonance (NMR) spectra of an unknown trace component with a damascone (B1235705) odor in a complex reaction mixture.[1][3] While the trace component was later identified as a constitutional isomer, the investigation led to the synthesis of this compound for structural curiosity.[1] This novel molecule was found to possess a remarkably potent and appealing fruity-rose aroma, superior to the initial target.[1][3]

The development of a commercially viable synthesis for this compound proved to be a significant challenge, with Givaudan's process development team exploring nineteen different synthetic routes.[2][3] This underscores the complexity and resource-intensive nature of developing new captive fragrance ingredients.

Chemical Properties and Synthesis

This compound, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a molecule with the chemical formula C₁₁H₁₈O.[1][4] Its potent odor is primarily attributed to the (2E,5Z)-stereoisomer, while the (2E,5E)-isomer is significantly less detectable by most individuals.[1][2] These isomers can equilibrate in the presence of trace acids, particularly in glass containers.[1][2]

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | [1][4] |

| CAS Number | 357650-26-1 | [1][4] |

| Molecular Formula | C₁₁H₁₈O | [1][4] |

| Molar Mass | 166.26 g/mol | [1][4] |

| Boiling Point | 236.2 °C (estimated) | [1] |

| Density | 0.855 g/cm³ (estimated) | [1] |

| Odor Threshold | 0.5 ng/L in air | [1] |

Synthesis Pathway

While the specific, industrial-scale synthesis protocol for this compound is a proprietary trade secret of Givaudan, the general synthetic route has been described in the literature.[1][2] The synthesis involves a multi-step process:

-

Boron Trifluoride-Catalyzed Addition: The synthesis commences with the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This reaction affords ethyl 2,3,4-trimethylpent-2-enoate.[1][2]

-

Grignard Reaction and In Situ Enolization: The resulting ester is then treated with propen-1-ylmagnesium bromide via a Grignard reaction. This step proceeds with an in situ enolization to yield the target molecule, this compound.[1][2]

Olfactory Profile and Sensory Analysis

This compound possesses a powerful and complex fruity-rose scent with nuances of apple, plum, and raisin.[1][2] Its unique olfactory profile makes it a valuable ingredient in modern perfumery, adding a distinctive character to fragrances.[1]

Experimental Protocol: Sensory Panel Evaluation

A comprehensive sensory analysis of a novel fragrance molecule like this compound typically involves a trained sensory panel. The following is a generalized protocol:

-

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo training to familiarize themselves with a range of standard aroma compounds and descriptive terminology.

-

Sample Preparation: this compound is diluted in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) to various concentrations. Samples are presented on smelling strips (mouillettes) or in sniff bottles.

-

Evaluation Conditions: The evaluation is conducted in a well-ventilated, odor-free room with controlled temperature and humidity.

-

Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner. They are asked to describe the odor profile, noting the primary scent characteristics (e.g., fruity, rosy) and any secondary nuances (e.g., apple, plum). The intensity of the odor is also rated on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

-

Data Analysis: The descriptive data is compiled and analyzed to create a detailed olfactory profile of the molecule. Statistical analysis of the intensity ratings is performed to determine the perceived strength of the odor at different concentrations.

Mechanism of Olfactory Perception

The perception of this compound, like any odorant, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to a specific G-protein coupled olfactory receptor (OR) triggers a conformational change in the receptor. This activates the associated G-protein (Gαolf), leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

As of now, specific quantitative data on the binding affinity of this compound to individual olfactory receptors is not publicly available. Research in this area is ongoing and would likely be conducted using techniques such as in-vitro expression of olfactory receptors in cell lines followed by ligand-binding assays.

Analytical Characterization

The chemical purity and isomeric composition of this compound are critical for its consistent olfactory performance. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are key analytical techniques used for its characterization.

Experimental Workflow: GC-MS and GC-O Analysis

The following workflow outlines the typical procedure for the analytical characterization of a fragrance molecule like this compound.

References

Olfactory Properties of Pomarose Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose® is a high-impact captive odorant developed by Givaudan, prized for its potent and complex fruity-rose scent profile. It is a synthetic, unsaturated ketone, chemically known as 5,6,7-trimethylocta-2,5-dien-4-one, and does not occur in nature. The olfactory characteristics of this compound are profoundly influenced by its stereochemistry. This technical guide provides an in-depth analysis of the olfactory properties of this compound isomers, detailing quantitative data, experimental protocols for their characterization, and the underlying signaling pathways involved in their perception.

Quantitative Olfactory Data of this compound Isomers

The odor of this compound is almost entirely attributed to one of its stereoisomers, the (2E,5Z)-isomer.[1][2] The geometric isomer, the (2E,5E)-isomer, is significantly less potent and is described as barely detectable to most individuals.[1][2] This stark difference in olfactory perception highlights the high degree of selectivity of the human olfactory system.

| Isomer | Chemical Name | CAS Number | Odor Description | Odor Threshold (in air) |

| (2E,5Z)-Pomarose | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | 357650-26-1 | Powerful fruity-rose with nuances of apple, plum, and raisin.[1][3][4] | 0.5 ng/L[1][2] |

| (2E,5E)-Pomarose | (2E,5E)-5,6,7-trimethylocta-2,5-dien-4-one | 847144-75-6 | Weak, barely detectable odor.[1][2] | Not publicly available |

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of volatile compounds. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture, even those present at trace levels.[5][6][7]

Objective: To separate the volatile components of a sample containing this compound isomers and identify the retention time and odor character of each eluting compound.

Methodology:

-

Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used for fragrance analysis.

-

Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation of the isomers and other components. An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes, is a typical starting point.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactory Detection:

-

Trained sensory panelists sniff the effluent from the ODP.

-

The panelists record the retention time and provide a detailed description of the odor perceived.

-

Various GC-O techniques can be employed for semi-quantitative analysis, such as Aroma Extract Dilution Analysis (AEDA) or Detection Frequency Analysis.[7] In AEDA, serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor, which corresponds to the highest dilution at which an odor is still detectable.

-

Sensory Panel Analysis

Sensory panel analysis provides qualitative and quantitative data on the odor profile of substances. A trained panel of assessors evaluates the odor characteristics based on a standardized lexicon.

Objective: To characterize and compare the odor profiles of the (2E,5Z) and (2E,5E) isomers of this compound.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe odors. They undergo training to recognize and scale the intensity of various reference odorants.

-

Sample Preparation: The pure isomers are diluted to various concentrations in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). Samples are presented on smelling strips or in sniff bottles.

-

Evaluation:

-

Panelists evaluate the samples in a controlled environment with neutral airflow and lighting.

-

They rate the intensity of the overall odor and specific odor attributes (e.g., fruity, rosy, sweet) on a labeled magnitude scale (e.g., from 0 to 10).

-

Odor descriptions are recorded.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences in the perceived odor profiles of the isomers.

Olfactory Receptor Activation Assay (cAMP Assay)

The perception of odorants is initiated by their binding to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). Ligand binding triggers a signaling cascade that results in an increase in intracellular cyclic AMP (cAMP). In vitro cell-based assays can be used to measure the activation of specific ORs by odorants.[1][8][9][10]

Objective: To determine if this compound isomers activate specific olfactory receptors and to quantify the dose-response relationship.

Methodology:

-

Cell Culture and Transfection: A host cell line (e.g., HEK293) is cultured and transfected with the gene encoding a specific human olfactory receptor (e.g., OR1A1, which is known to respond to some ketones) and a reporter gene system (e.g., luciferase under the control of a cAMP response element).

-

Ligand Preparation: Stock solutions of the this compound isomers are prepared in a suitable solvent (e.g., DMSO) and then diluted to a range of concentrations in the assay buffer.

-

Assay Procedure:

-

The transfected cells are incubated with the various concentrations of the this compound isomers.

-

Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the amount of cAMP produced, which in turn reflects the degree of OR activation. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each isomer, providing a quantitative measure of their potency at the specific receptor.

Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant to its specific OR initiates a signal transduction cascade. The generally accepted pathway for most odorants involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.

Caption: General olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for Olfactory Characterization

A logical workflow is essential for the comprehensive olfactory characterization of novel fragrance ingredients like the this compound isomers. This typically involves a combination of analytical and sensory techniques.

Caption: A typical experimental workflow for characterizing the olfactory properties of fragrance isomers.

Conclusion

The olfactory properties of this compound are a clear demonstration of the high stereoselectivity of the human olfactory system. The (2E,5Z)-isomer is an exceptionally potent fruity-rose odorant, while the (2E,5E)-isomer is practically odorless to most people. A comprehensive understanding of these differences requires a multi-faceted approach combining analytical techniques like GC-O, detailed sensory panel evaluations, and in vitro receptor activation assays. The methodologies and pathways described in this guide provide a framework for the detailed investigation of this compound and other chiral fragrance molecules, which is essential for the targeted design and development of new odorants in the fragrance and pharmaceutical industries.

References

- 1. Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay [jove.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 357650-26-1 [thegoodscentscompany.com]

- 4. This compound [flavscents.com]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. Image-Based cAMP Sensor Assay for Analyzing Odorant Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pomarose (CAS No. 357650-26-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose, with CAS number 357650-26-1, is a synthetic, double-unsaturated ketone developed and patented by Givaudan as a high-impact captive odorant.[1][2] It is not known to occur in nature.[1][2] Its potent fruity-rose aroma, with nuances of apple, plum, and raisin, has led to its use in a variety of commercial fragrances.[1] The olfactory properties of this compound are almost entirely attributed to its (2E,5Z)-stereoisomer, which possesses a remarkably low odor threshold of 0.5 ng/L of air.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and the current understanding of its olfactory perception. It is important to note that, as a proprietary fragrance ingredient, publicly available data on its biological activity, toxicology beyond dermal sensitization, and pharmacokinetics are limited.

Chemical and Physical Properties

This compound is chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.[3] Its fundamental properties are summarized in the table below. The data presented is a combination of experimentally derived and estimated values from various chemical databases.

| Property | Value | Source |

| CAS Number | 357650-26-1 | [3] |

| IUPAC Name | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | [3] |

| Molecular Formula | C₁₁H₁₈O | [3] |

| Molecular Weight | 166.26 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (estimated) | [4] |

| Boiling Point | 236.15 °C @ 760 mm Hg (estimated) | [4] |

| Density | 0.855 g/cm³ | [1] |

| Vapor Pressure | 0.048 mmHg @ 25 °C (estimated) | [4] |

| logP (o/w) | 2.683 (estimated) | [4] |

| Solubility | Soluble in alcohol; Water solubility: 54.88 mg/L @ 25 °C (estimated) | [4] |

Synthesis

The discovery of this compound was a result of serendipity during the investigation of impurities in damascone-related compounds.[3] The synthesis was pioneered by Philip Kraft and his team at Givaudan.[1] While a detailed experimental protocol from the original patent is not publicly available, the synthesis is consistently described as a two-step process.

Synthesis Overview

The synthesis of this compound involves two key reactions:

-

Boron Trifluoride-Catalyzed Addition: The process begins with the boron trifluoride (BF₃)-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This reaction forms the intermediate, ethyl 2,3,4-trimethylpent-2-enoate.[1]

-

Grignard Reaction with in situ Enolization: The intermediate ester is then treated with propen-1-ylmagnesium bromide. This Grignard reaction proceeds via an in situ enolization to yield the final product, this compound.[1][3]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound based on the available literature.

References

- 1. rifm.org [rifm.org]

- 2. rifm.org [rifm.org]

- 3. Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIFM Home | Fragrance Material Safety Assessment Center [fragrancematerialsafetyresource.elsevier.com]

Spectroscopic Profile of Pomarose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose, with the IUPAC name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic fragrance molecule patented by Givaudan.[1][2] It is known for its powerful fruity and rosy scent, reminiscent of apples, plums, and raisins.[1][3] This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to assist researchers and professionals in the fields of analytical chemistry, fragrance science, and drug development in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][3]

-

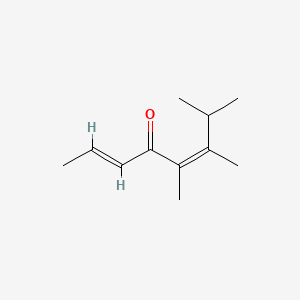

Structure: (Image of the chemical structure of this compound would be placed here)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below is a summary of the expected ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-1 | ~ 1.90 | Doublet |

| H-2 | ~ 6.10 | Multiplet |

| H-3 | ~ 6.80 | Multiplet |

| H-5 | ~ 6.00 | Singlet |

| H-7 | ~ 2.50 | Multiplet |

| CH₃-6 | ~ 1.00 | Doublet |

| CH₃-8 | ~ 1.00 | Doublet |

| CH₃-9 | ~ 1.80 | Singlet |

| CH₃-10 | ~ 1.80 | Singlet |

| CH₃-11 | ~ 1.10 | Doublet |

Note: The above ¹H NMR data is predicted and should be confirmed with experimental data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | ~ 18.5 |

| C-2 | ~ 130.0 |

| C-3 | ~ 145.0 |

| C-4 (C=O) | ~ 200.0 |

| C-5 | ~ 125.0 |

| C-6 | ~ 150.0 |

| C-7 | ~ 35.0 |

| C-8 | ~ 20.0 |

| C-9 | ~ 20.0 |

| C-10 | ~ 15.0 |

| C-11 | ~ 12.0 |

Source: Predicted based on typical values and available spectral information on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, primarily the α,β-unsaturated ketone.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | 1665-1685 | Strong |

| C=C (alkene) | 1600-1650 | Medium |

| C-H (sp² hybridized) | 3010-3100 | Medium |

| C-H (sp³ hybridized) | 2850-2960 | Strong |

Note: The α,β-unsaturation is expected to lower the C=O stretching frequency from the typical 1715 cm⁻¹ for a saturated ketone.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₁H₁₈O), the molecular ion peak [M]⁺ is expected at m/z 166.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 166 | Molecular Ion [M]⁺ |

| 151 | [M - CH₃]⁺ |

| 137 | [M - C₂H₅]⁺ |

| 123 | [M - C₃H₇]⁺ |

| 95 | Fragmentation ion |

| 67 | Fragmentation ion |

Source: A GC-MS spectrum is available on SpectraBase, linked from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample availability.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. Place a small drop of the sample between two KBr or NaCl plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Typically around 230 °C.

-

Quadrupole Temperature: Typically around 150 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the retention time of this compound. The mass spectrum corresponding to this peak can then be extracted and analyzed for the molecular ion and fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. (2E,5Z)-5,6,7-Trimethyl-2,5-octadien-4-one | C11H18O | CID 11030204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

Pomarose: An In-depth Technical Guide to its Putative Mechanism of Odor Perception

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose is a potent, synthetic odorant patented by Givaudan, prized for its unique and powerful fruity-rose aroma with nuances of apple, plum, and raisin.[1][2] As a "captive" odorant, its use is exclusive to Givaudan, making it a subject of interest for researchers in olfaction and fragrance chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound's chemical properties and delves into its putative mechanism of odor perception. While the specific olfactory receptor (OR) for this compound remains to be deorphanized, this document outlines the general principles of olfactory signal transduction, which form the basis for its likely interaction with the olfactory system. This guide also presents detailed experimental protocols commonly employed in the field of olfaction research to characterize such interactions and summarizes the known quantitative data for this compound.

Introduction to this compound

This compound, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a double-unsaturated ketone that does not occur in nature.[1] Its powerful and pleasant scent is almost entirely attributed to the (2E,5Z)-stereoisomer, which possesses a very low odor threshold of 0.5 ng/L of air, highlighting its exceptional potency.[1][2] The (2E,5E)-isomer, in contrast, is barely detectable by most individuals.[1]

The discovery of this compound was a result of serendipity during the investigation of a complex reaction product, where it was synthesized for structural curiosity and found to possess superior odor characteristics to the initially targeted compound.[1] Its unique scent profile has led to its incorporation into various successful commercial fragrances.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an odorant is crucial for comprehending its interaction with olfactory receptors. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | [2][3] |

| CAS Number | 357650-26-1 | [2][3] |

| Molecular Formula | C11H18O | [2][3] |

| Molecular Weight | 166.26 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4][5] |

| Boiling Point | 236.15 °C @ 760.00 mm Hg (est.) | [4][5] |

| Vapor Pressure | 0.048000 mmHg @ 25.00 °C (est.) | [4][5] |

| Solubility | Soluble in alcohol; Insoluble in water | [3][4][5] |

| logP (o/w) | 2.683 (est.) | [4][5] |

| Odor Threshold | 0.5 ng/L air | [1][2] |

The Putative Mechanism of this compound Odor Perception

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which represent the largest family of membrane proteins. While the specific OR that binds to this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established and is presumed to be the pathway through which this compound exerts its effect.

The Olfactory G-Protein Signaling Pathway

The binding of an odorant molecule, such as this compound, to its specific OR is thought to induce a conformational change in the receptor. This change activates a coupled heterotrimeric G-protein, typically the Gαolf subtype in OSNs. The activated Gαolf subunit then dissociates and activates adenylyl cyclase type III (ACIII), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na+ and Ca2+ ions. This influx depolarizes the OSN membrane, and if the depolarization reaches a certain threshold, it triggers an action potential that travels to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.

Putative G-protein signaling pathway for this compound odor perception.

Experimental Protocols for Studying this compound-OR Interaction

The deorphanization of olfactory receptors and the characterization of their ligands are key challenges in olfaction research. A variety of in vitro and in silico methods are employed to achieve this. The following are detailed protocols for key experiments that could be used to identify and characterize the OR for this compound.

Heterologous Expression and Luciferase Reporter Assay

This is a widely used cell-based assay to screen for OR activation by specific odorants.

Objective: To determine if this compound activates a specific candidate olfactory receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transfection: HEK293 cells are transiently transfected with plasmids encoding the candidate human olfactory receptor, Gαolf, and a luciferase reporter gene under the control of a cAMP response element (CRE). A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.

-

Odorant Stimulation: 24-48 hours post-transfection, the cells are stimulated with varying concentrations of this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and diluted in the assay medium.

-

Luminescence Measurement: After a defined incubation period (typically 4-6 hours), the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

-

Data Analysis: The fold increase in luciferase activity in response to this compound is calculated relative to a vehicle control. A dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Workflow for a luciferase-based OR activation assay.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration upon OR activation, which is a downstream event of the G-protein signaling cascade.

Objective: To visualize and quantify the activation of a candidate OR by this compound in real-time.

Methodology:

-

Cell Preparation: HEK293 cells are transfected with the candidate OR and Gαolf as described above.

-

Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Odorant Stimulation: The cells are then exposed to a solution containing this compound.

-

Fluorescence Microscopy: Changes in intracellular calcium concentration are monitored using a fluorescence microscope equipped with a camera. The fluorescence intensity is recorded before and after the application of this compound.

-

Data Analysis: The change in fluorescence intensity is quantified to determine the magnitude and kinetics of the cellular response to this compound.

In Silico Homology Modeling and Molecular Docking

Computational approaches can provide valuable insights into the potential binding of this compound to specific ORs.

Objective: To predict the binding mode and affinity of this compound for a modeled olfactory receptor.

Methodology:

-

Homology Modeling: A three-dimensional model of a candidate human OR is built based on the crystal structure of a related GPCR (e.g., bovine rhodopsin or the β2-adrenergic receptor).

-

Ligand Preparation: The 3D structure of the this compound molecule is generated and optimized.

-

Molecular Docking: The this compound molecule is docked into the predicted binding pocket of the OR model using software such as AutoDock or Glide.

-

Binding Energy Calculation: The binding energy of the this compound-OR complex is calculated to estimate the binding affinity.

-

Interaction Analysis: The specific amino acid residues in the OR that are predicted to interact with this compound are identified.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data from peer-reviewed studies on the binding affinity (Kd) or functional activation (EC50) of this compound with a specific olfactory receptor. The table below is provided as a template for when such data becomes available.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | - | - | - |

| EC50 | - | - | - |

| IC50 | - | - | - |

Conclusion and Future Directions

This compound is a commercially significant and olfactively potent synthetic odorant. While its chemical properties are well-documented, the precise molecular mechanism underlying its perception remains an area of active research. The deorphanization of the specific olfactory receptor(s) that bind to this compound is a critical next step. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake this challenge. Future studies employing these techniques will be instrumental in elucidating the specific this compound-OR interactions, providing quantitative data on binding and activation, and ultimately contributing to a deeper understanding of the structure-activity relationships that govern our sense of smell. Such knowledge will not only advance the field of sensory science but also have implications for the rational design of novel fragrance molecules and the development of diagnostics and therapeutics related to olfactory dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. The G protein-coupled receptors deorphanization landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 4. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound, 357650-26-1 [thegoodscentscompany.com]

Givaudan's Captive Odorant Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givaudan, a global leader in the fragrance and flavor industry, invests heavily in the research and development of novel "captive" odorants. These proprietary molecules are exclusive to Givaudan's perfumers for a designated period, providing a unique signature to their creations and a competitive edge in the market. This technical guide delves into the core aspects of Givaudan's captive odorant research, focusing on the synthesis, sensory perception, and underlying biological mechanisms of these innovative molecules. While much of the detailed proprietary data remains confidential, this guide synthesizes publicly available information from scientific literature and patents to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Research Areas

Givaudan's research in captive odorants is multifaceted, with a strong emphasis on:

-

Biotechnology and Sustainable Synthesis: A significant focus is placed on developing environmentally friendly and sustainable methods for producing fragrance ingredients. This is exemplified by their "FiveCarbon Path™" initiative, which aims to increase the use of renewable carbon, improve carbon efficiency in synthesis, and produce powerful, biodegradable odorants.[1]

-

Olfactory Receptor Research: Givaudan is at the forefront of understanding how odorant molecules interact with human olfactory receptors. Recent breakthroughs have enabled the identification of specific receptors for key natural scents, paving the way for more targeted and impactful fragrance design.[2][3][4][5][6]

-

Sensory Science: The company employs sophisticated sensory evaluation techniques to characterize the performance and perception of their captive molecules. This involves trained sensory panels and a proprietary descriptive language to ensure consistent and detailed analysis.[7]

Featured Captive Odorants: A Closer Look

This section provides available technical details for two of Givaudan's notable captive odorants: Ambrofix™ and Mahonial™.

Ambrofix™ ((-)-Ambrox)

Ambrofix™ is Givaudan's trade name for the enantiomerically pure (-)-Ambrox, a highly valued molecule for its powerful and substantive ambery, woody, and musky notes.

Quantitative Data:

| Property | Value | Source |

| Odor Description | Ambery, woody, musky | [8] |

| Sustainability | Readily biodegradable, 100% naturally derived from sugarcane fermentation, 100% renewable carbon | [8] |

| Production Efficiency | Requires 100 times less land than traditional methods | [8] |

Experimental Protocols:

Synthesis: Ambrofix™ is produced via a cutting-edge biocatalytic process that aligns with Givaudan's sustainability goals.[8]

-

Starting Material: The synthesis begins with a bio-based starting material derived from the fermentation of sustainably sourced sugarcane.[8]

-

Key Enzymatic Step: The core of the synthesis is the enzymatic cyclization of a homofarnesol precursor. This reaction is catalyzed by a specifically engineered Squalene Hopene Cyclase (SHC) biocatalyst expressed in a recombinant microorganism.[9][10] The use of this enzyme allows for a highly selective and efficient conversion to (-)-Ambrox.

-

Process Highlights: The bioconversion process is designed for industrial scale and results in a solid form of (-)-Ambrox that can be isolated with high purity through crystallization, minimizing the need for extensive purification steps.[9][10] While the precise fermentation and reaction conditions are proprietary, patents disclose that the process involves reacting the homofarnesol substrate in the presence of the recombinant microorganism expressing the SHC enzyme.[9][10]

Analytical Methods: The final product is characterized using standard analytical techniques in the fragrance industry, including Gas Chromatography-Mass Spectrometry (GC-MS) to ensure purity and confirm its chemical structure.

Mahonial™ ((4E)-9-hydroxy-5,9-dimethyl-4-decenal)

Mahonial™ is a captive odorant known for its fresh, floral, and muguet (lily-of-the-valley) character. It was developed as a powerful and effective replacement for other floral aldehydes.

Quantitative Data:

| Property | Value | Source |

| Chemical Name | (4E)-9-hydroxy-5,9-dimethyl-4-decenal | [11][12] |

| Odor Description | Floral, muguet | [11][13] |

Experimental Protocols:

Synthesis: The synthesis of Mahonial™ involves a key chemical transformation.

-

Precursor: The synthesis can start from hydroxylinalool.[14]

-

Key Reaction: A Claisen rearrangement reaction is employed to form the core structure of 5,9-dimethyl-9-hydroxy-decen-4-al.[14] This reaction is a well-established method in organic synthesis for forming carbon-carbon bonds.

-

Reaction Conditions: The patent discloses reacting hydroxylinalool with ethyl vinyl ether in the presence of an acid under an inert gas atmosphere at elevated pressure (5-20 bar) and temperature (140-190°C) to form acetal (B89532) intermediates.[14] These intermediates are then hydrolyzed under acidic conditions, followed by neutralization and distillation to yield the final product.[14]

Analytical Methods: Purity and structural confirmation of Mahonial™ are typically achieved through techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, as indicated in related patents for similar molecules.[15]

Olfactory Signaling and Receptor Interaction

The perception of odorants like Ambrofix™ and Mahonial™ begins with their interaction with olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a complex signaling cascade.

General Olfactory Signaling Pathway:

-

Odorant Binding: An odorant molecule binds to a specific olfactory receptor.

-

G-Protein Activation: This binding causes a conformational change in the OR, leading to the activation of an associated G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na+ and Ca2+) through the open channels leads to the depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission: The action potential travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

While Givaudan has made significant strides in identifying specific ORs for natural odorants, the specific receptors that bind to their captive molecules like Ambrofix™ and Mahonial™ are not publicly disclosed.[3] This remains a key area of their internal and proprietary research.

Caption: General Olfactory Signaling Pathway.

Experimental Workflows

The development of a new captive odorant at Givaudan follows a rigorous and systematic workflow, from initial discovery to sensory evaluation.

Captive Odorant Development Workflow:

-

Molecule Design & Synthesis: New molecules are designed based on structure-activity relationships, desired olfactory profiles, and sustainability criteria. Synthesis is then carried out, increasingly employing biotechnological methods.

-

Analytical Characterization: The newly synthesized molecule is thoroughly analyzed to confirm its structure and purity using techniques like GC-MS and NMR.

-

Sensory Evaluation: The odorant undergoes extensive sensory analysis by trained panels to characterize its olfactory profile, intensity, and performance in various applications.

-

Receptor Screening (Presumed): Based on their public statements, it is highly likely that Givaudan screens their captive odorants against a panel of human olfactory receptors to understand their biological activity, although specific protocols are not public.

-

Application Testing: The performance of the odorant is evaluated in final product formulations, such as fine fragrances, personal care, and household products.

Caption: Givaudan Captive Odorant Development Workflow.

Sensory Evaluation Methodology

Givaudan has developed a sophisticated methodology for the sensory evaluation of fragrances, which is crucial for understanding the perception of their captive odorants.

-

Trained Sensory Panels: Givaudan utilizes panels of trained individuals who are not perfumers but are selected and trained to identify and verbalize specific fragrance characteristics.[7] These panels consist of over 60 members who participate in daily analysis sessions.[7]

-

Controlled Environment: All sensory assessments are conducted in a purpose-built "Sensory Suite" designed to eliminate distractions such as external noise and odors.[7]

-

Proprietary Language: Givaudan has developed its own descriptive language for aroma, taste, and mouthfeel to ensure consistency and precision in characterizing sensory perceptions.[7]

-

Quantitative and Qualitative Data: The sensory panels provide both qualitative descriptions of odor characteristics and quantitative data on perceived intensity and differences between fragrances.[7]

-

Advanced Tools: In addition to traditional sensory panels, Givaudan employs innovative tools like "Mood Portraits," which use images to elicit more spontaneous emotional responses to fragrances, bypassing verbal descriptions.[7]

This rigorous approach allows Givaudan to build a comprehensive understanding of how their captive odorants are perceived by consumers and how they contribute to the overall fragrance experience.

References

- 1. researchgate.net [researchgate.net]

- 2. Givaudan unveil breakthrough discovery in scent receptor research [cosmeticsbusiness.com]

- 3. Givaudan scent receptor research unlocks unexplored molecules for fragrance [personalcareinsights.com]

- 4. Givaudan is proud to unveil a groundbreaking discovery in scent receptor research | Givaudan [givaudan.com]

- 5. specialchem.com [specialchem.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. givaudan.com [givaudan.com]

- 8. Givaudan presents a new biotechnology approach for synthesising the most widely used biodegradable fragrance ingredient, Ambrofix | Givaudan [givaudan.com]

- 9. US20190136275A1 - Solid form of (-)-ambrox formed by a bioconversion of homofarnesol in the presence of a biocatalyst - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2018029161A1 - Improvements in or relating to organic compounds - Google Patents [patents.google.com]

- 12. EP3230257A1 - Enamine and/or aminal fragance precursors derived from (e/z)-9-hydroxy-5,9-dimethyldec-4-enal - Google Patents [patents.google.com]

- 13. US20180282662A1 - Process - Google Patents [patents.google.com]

- 14. US10315976B2 - Organic compounds - Google Patents [patents.google.com]

- 15. US9517992B2 - Organic compounds - Google Patents [patents.google.com]

Pomarose: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose® is a synthetic, high-impact odorant patented by Givaudan, prized in the fragrance industry for its potent fruity-rose aroma with nuances of apple, plum, and raisin.[1][2] Chemically, it is (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.[1][3] Its olfactory profile is primarily attributed to the (2E,5Z)-stereoisomer, as the (2E,5E)-isomer is significantly less detectable by the human nose.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with general experimental protocols relevant to fragrance compounds. Due to the proprietary nature of this captive odorant, publicly available data is limited. Therefore, this guide also includes information on structurally similar compounds, such as damascones, to provide a broader context for its potential properties and biological interactions.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various formulations and environments.

| Property | Value | Reference |

| Chemical Name | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one | [1][3] |

| CAS Number | 357650-26-1 | [1] |

| Molecular Formula | C₁₁H₁₈O | [1] |

| Molar Mass | 166.26 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 236.15 °C at 760 mmHg (estimated) | [3] |

| Vapor Pressure | 0.048 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 89.4 °C (193.0 °F) TCC (estimated) | [3] |

| logP (o/w) | 2.683 (estimated) | [3] |

| Density | 0.855 g/cm³ | [1] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 54.88 mg/L at 25 °C (estimated, practically insoluble) | [3] |

| Alcohol (e.g., Ethanol) | Soluble | [3] |

| Dipropylene Glycol | Soluble (used as a solvent for odor description) | [3] |

| Other Organic Solvents (e.g., Acetone, Hexane, Ethyl Acetate) | Expected to be soluble based on its lipophilic nature | Inferred |

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (pH, temperature, light) are not publicly available. However, some key stability characteristics can be inferred from existing information.

Isomerization: The two isomers of this compound, (2E,5Z) and (2E,5E), can rapidly equilibrate in the presence of trace amounts of acid, particularly when stored in glass containers.[1][2] This is a critical consideration for formulation and long-term storage, as the (2E,5E)-isomer has a much weaker odor.

General Stability Considerations for Fragrance Ketones:

-

pH: Ketones are generally stable at neutral pH. However, they can be susceptible to degradation under strongly acidic or basic conditions through various reaction pathways.

-

Temperature: Elevated temperatures can accelerate degradation reactions. For fragrance compounds, this can lead to a loss of olfactory intensity and the formation of off-notes.

-

Light: Exposure to UV light can induce photochemical reactions in unsaturated ketones, leading to isomerization, cyclization, or fragmentation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methods for fragrance oils and organic compounds can be applied.

Solubility Determination Protocol (Titration Method)

This protocol is a general method for determining the solubility of a fragrance oil in a surfactant/water system, which can be adapted for other solvent systems.

-

Preparation of Solvent System: Prepare a known concentration of the desired solvent or surfactant/water system in a clear glass vial.

-

Titration: Slowly titrate the solvent system with this compound, dropwise, while continuously stirring with a magnetic stirrer.

-

Endpoint Determination: The endpoint is reached when the solution becomes turbid, indicating that the saturation point has been exceeded.

-

Quantification: The amount of this compound added before the endpoint is reached is used to calculate the solubility in the specific solvent system.

Stability Testing Protocol (ICH Guidelines)

The following is a generalized protocol for stability testing of a fragrance ingredient, based on the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation or as a neat substance. Samples should be stored in appropriate containers that do not interact with the material.

-

Storage Conditions:

-

Long-term stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Color, clarity.

-

Odor: Olfactory profile.

-

Assay and Impurities: Use a validated stability-indicating method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the concentration of this compound and detect any degradation products.

-

Potential Signaling Pathway Interaction

Direct evidence for the interaction of this compound with specific signaling pathways is not available in the scientific literature. However, studies on structurally similar fragrance compounds, such as β-damascone, have shown interactions with cellular pathways. For instance, β-damascone has been found to modulate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway in dendritic cells, which plays a crucial role in the cellular antioxidant response.[6]

Given the structural similarities between this compound and damascones (both are unsaturated ketones), it is plausible that this compound could interact with similar cellular targets. The following diagram illustrates a simplified representation of the NRF2 signaling pathway, which serves as a hypothetical model for how a compound like this compound might exert biological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 357650-26-1 [smolecule.com]

- 3. This compound, 357650-26-1 [thegoodscentscompany.com]

- 4. snscourseware.org [snscourseware.org]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Damascone Analogues: The Case of Pomarose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to damascone (B1235705) analogues, with a specific focus on the commercially significant fragrance ingredient, Pomarose ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one). The document details the core synthetic strategies, including a key two-step process involving a boron trifluoride-catalyzed addition followed by a Grignard reaction. Detailed, plausible experimental protocols are provided for each key transformation. Quantitative data, including spectroscopic information and odor thresholds, are summarized in tabular format for clarity. Furthermore, signaling pathway and experimental workflow diagrams are presented using the DOT language to visually articulate the synthetic logic and procedural steps. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel fragrance compounds and other fine chemicals.

Introduction

The damascones are a class of chemical compounds that are highly valued in the fragrance industry for their complex and potent rosy, fruity, and floral scents. A notable synthetic analogue is this compound, a captive odorant developed by Givaudan, which possesses a powerful fruity-rose aroma with nuances of apple, plum, and raisin.[1] The olfactory character of this compound is almost entirely attributed to its (2E,5Z)-stereoisomer, which has a remarkably low odor threshold of 0.5 ng/L of air.[2] This guide focuses on the synthetic chemistry underpinning the creation of this compound, providing a technical framework for its laboratory-scale synthesis.

Core Synthetic Strategy

The initial and most cited synthesis of this compound follows a two-step sequence.[1] This approach builds the carbon skeleton of the target molecule through a carefully orchestrated series of carbon-carbon bond-forming reactions. The general synthetic pathway is outlined below.

Detailed Experimental Protocols

The following protocols are detailed representations of the likely procedures for the synthesis of this compound, based on the available literature.

Step 1: Synthesis of Ethyl 2,3,4-trimethylpent-2-enoate

This step involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne.

Protocol:

-

To a stirred solution of methyl isopropyl ketone (1.0 eq.) and 1-ethoxyprop-1-yne (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0°C, boron trifluoride etherate (BF3·OEt2) (1.2 eq.) is added dropwise.

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 2,3,4-trimethylpent-2-enoate.

Step 2: Synthesis of this compound via Grignard Reaction

The intermediate ester is then reacted with propen-1-ylmagnesium bromide to yield the final product.

Protocol:

-

In a separate flask, a solution of propen-1-ylmagnesium bromide (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

-

To this Grignard reagent, a solution of ethyl 2,3,4-trimethylpent-2-enoate (1.0 eq.) in anhydrous THF is added dropwise at 0°C under a nitrogen atmosphere.

-

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous Na2SO4.

-

After filtration and removal of the solvent, the crude product is purified by flash chromatography on silica (B1680970) gel (eluent: pentane/ether, 9:1) to yield (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (this compound).[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields (Estimated)

| Step | Reaction | Key Reagents | Catalyst/Solvent | Estimated Yield (%) |

| 1 | Boron Trifluoride-Catalyzed Addition | Methyl Isopropyl Ketone, 1-Ethoxyprop-1-yne | BF3·OEt2 / DCM | 70-80 |

| 2 | Grignard Reaction | Ethyl 2,3,4-trimethylpent-2-enoate, Propen-1-ylmagnesium Bromide | THF | 50-60 |

Note: The yields are estimated based on typical outcomes for these reaction types in organic synthesis, as specific yields for the this compound synthesis are not publicly available.

Table 2: Spectroscopic and Olfactory Data for (2E,5Z)-Pomarose

| Data Type | Value | Reference |

| Odor Threshold | 0.5 ng/L air | [2] |

| IR (Film) | ν = 1653 cm-1 (C=O, unsat.), 1620 cm-1 (C=C), 973 cm-1 (C=C-H o.o.p.), 1377 cm-1 (CH3) | [2] |

| ¹H-NMR (CDCl₃) | δ = 0.94 (d, J = 6.6 Hz, 6H, 7-Me₂), 1.61 (q, ⁵J = 1.0 Hz, 3H, 6-Me), 1.74 (q, ⁵J = 1.0 Hz, 3H, 5-Me), 1.92 (dd, J = 6.8, 1.6 Hz, 3H, 1-H₃), 2.57 (sept, J = 6.6 Hz, 1H, 7-H), 6.12 (dq, J = 15.6, 1.6 Hz, 1H, 3-H), 6.77 (dq, J = 15.6, 6.8 Hz, 1H, 2-H) | [2] |

Conclusion

The synthesis of this compound, a valuable damascone analogue, is a testament to the power of strategic organic synthesis. The two-step approach, involving a boron trifluoride-catalyzed addition and a subsequent Grignard reaction, provides an effective route to this potent fragrance molecule. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore the synthesis of this compound and other novel damascone analogues. Further research into optimizing reaction conditions and exploring alternative synthetic routes could lead to even more efficient and sustainable methods for producing these important compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Pomarose in Fragrance Matrices by GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of Pomarose, a key fragrance ingredient, in a typical fragrance base matrix. This compound, known for its complex fruity and rosy scent profile, is an important component in modern perfumery. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, which provides excellent selectivity and sensitivity. This protocol is intended for researchers, quality control scientists, and professionals in the fragrance and drug development industries.

Introduction

This compound is a captive fragrance molecule characterized by a distinctive scent of rose, apple, plum, and raisin. Its chemical name is 2-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-methylpropyl acetate (B1210297). As a high-impact aroma chemical, its precise quantification in complex matrices like fragrance oils or consumer products is essential for quality control, formulation consistency, and stability studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[1][2][3][4] The method described herein employs GC-MS with electron ionization (EI) and Selected Ion Monitoring (SIM) to achieve low detection limits and accurate quantification of this compound.

Experimental Protocol

2.1 Principle

A sample containing this compound is diluted with a suitable solvent and fortified with an internal standard. The sample is then injected into a GC-MS system. The gas chromatograph separates this compound from other matrix components, and the mass spectrometer detects and quantifies it based on specific ion fragments. Quantification is achieved by creating a calibration curve using standards of known concentrations.

2.2 Reagents and Materials

-

Solvents: Dichloromethane (B109758) (DCM) or Ethyl Acetate, HPLC grade or equivalent.

-

Analytical Standard: this compound (≥98% purity).

-

Internal Standard (IS): Isoamyl Acetate (≥99% purity) or other suitable non-interfering compound.[5][6]

-

Gases: Helium (99.999% purity) for GC carrier gas.

-

Labware: Volumetric flasks (Class A), precision micropipettes, autosampler vials with caps.

2.3 Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent) with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

2.4 Sample and Standard Preparation

-

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL solution of Isoamyl Acetate in dichloromethane.

-

This compound Stock Solution (Stock A): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask and dilute to volume with dichloromethane to obtain a 1000 µg/mL solution.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of Stock A. For a range of 1-100 µg/mL, pipette the appropriate volume of Stock A into separate 10 mL volumetric flasks. Add 100 µL of IS Stock (final IS concentration of 10 µg/mL) to each flask and dilute to volume with dichloromethane.

-

Sample Preparation: Accurately weigh ~100 mg of the fragrance oil sample into a 10 mL volumetric flask. Add 100 µL of IS Stock and dilute to volume with dichloromethane. Mix thoroughly. The sample may require further dilution to fall within the calibration range.

GC-MS Method Parameters

| GC Parameter | Setting |

| Injector | Splitless mode |

| Injector Temp. | 250 °C |

| Injection Vol. | 1.0 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| MS Parameter | Setting |

| Ion Source | Electron Ionization (EI) |

| Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (this compound) | m/z 151 (Quantifier), m/z 109, m/z 95 (Qualifiers) |

| SIM Ions (IS) | m/z 70 (Quantifier), m/z 43, m/z 55 (Qualifiers) |

| Dwell Time | 100 ms |

Note: The selection of SIM ions for this compound is based on the predicted fragmentation pattern of its ester structure. These should be confirmed by analyzing a standard in full scan mode.

Data Presentation and Performance